N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide
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Overview
Description
N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a morpholine ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and cyanamide.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using a protected form of morpholine to ensure selective reaction at the desired position.
Coupling with Benzamide: The final step involves coupling the modified purine base with benzamide, usually through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow reactors may be used to enhance efficiency and yield.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced under specific conditions to modify the purine or benzamide moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted purines.
Scientific Research Applications
N-(9-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)-9H-purin-6-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies involving enzyme inhibition, particularly targeting kinases and other purine-binding proteins.
Chemical Biology: Employed as a probe to study cellular processes involving purine metabolism and signaling pathways.
Mechanism of Action
The compound exerts its effects primarily through interaction with purine-binding proteins and enzymes. It can inhibit the activity of specific kinases by mimicking the natural substrates or binding to the active site, thereby blocking the enzyme’s function. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases like cancer and viral infections.
Comparison with Similar Compounds
Adenosine Derivatives: Compounds like adenosine and its analogs share the purine base structure.
Benzamide Derivatives: Compounds such as N-(2-hydroxybenzyl)benzamide.
Uniqueness:
Structural Complexity: The combination of a purine base with a morpholine ring and a benzamide group is unique, providing distinct chemical and biological properties.
Versatility in Reactions: The presence of multiple functional groups allows for diverse chemical modifications, enhancing its utility in research and potential therapeutic applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c24-8-12-6-18-7-13(26-12)23-10-21-14-15(19-9-20-16(14)23)22-17(25)11-4-2-1-3-5-11/h1-5,9-10,12-13,18,24H,6-8H2,(H,19,20,22,25)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERNBOZWQFRXNA-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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